molecular formula C14H19NO B7151177 N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide

N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B7151177
M. Wt: 217.31 g/mol
InChI Key: VOEGLKHYJWFUJI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide is an organic compound with a unique structure that includes a cyclopropane ring and a carboxamide group attached to a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of 2,6-dimethylaniline with 2,2-dimethylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and purity. This may involve the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    Lidocaine: A well-known local anesthetic with a similar aromatic amide structure.

    Tocainide: An antiarrhythmic agent with structural similarities to lidocaine.

    Bupivacaine: Another local anesthetic with a similar aromatic amide structure but different pharmacokinetic properties.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-6-5-7-10(2)12(9)15-13(16)11-8-14(11,3)4/h5-7,11H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEGLKHYJWFUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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